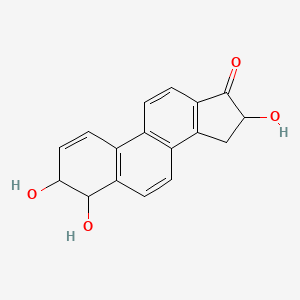
3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclopenta(a)phenanthrene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one typically involves multi-step organic reactions. The process often starts with the preparation of the cyclopenta(a)phenanthrene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong oxidizing agents and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxylation steps while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove hydroxyl groups or convert them into other functional groups.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,15-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one
- 3’,4’,5-Trihydroxy-3,6,7-trimethoxyflavone
Uniqueness
3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one is unique due to its specific arrangement of hydroxyl groups and the cyclopenta(a)phenanthrene core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
82308-49-4 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3,4,16-trihydroxy-3,4,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H14O4/c18-14-6-5-9-8-1-4-12-13(7-15(19)17(12)21)10(8)2-3-11(9)16(14)20/h1-6,14-16,18-20H,7H2 |
InChI Key |
UPIYSPSTRRFSDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C3=C(C=C2)C4=C(C=C3)C(C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


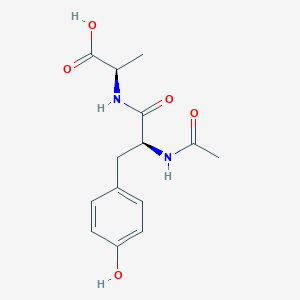

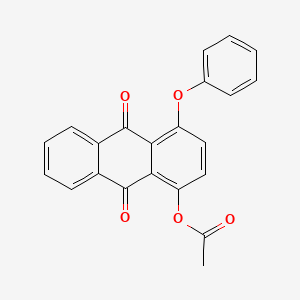




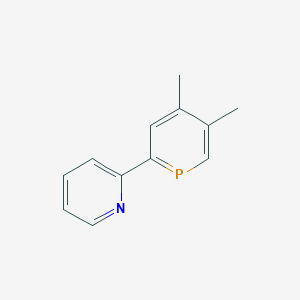
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)


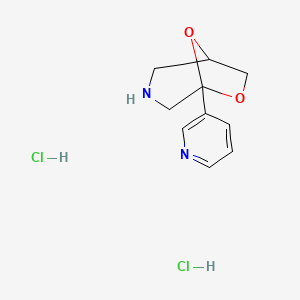

![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
